Tetrakis dimethylsilylsilane
Description
Contextualizing Hyperbranched Silanes and their Significance in Contemporary Chemical Research
Hyperbranched polymers (HBPs) have become a focal point of modern chemical research due to their distinct, highly branched, tree-like structures. mdpi.com These macromolecules radiate from a central core, resulting in a high density of terminal functional groups. mdpi.comresearchgate.netnih.gov This unique architecture imparts several advantageous properties compared to their linear counterparts, including lower viscosity, enhanced solubility, and a large surface area. mdpi.comresearchgate.net
The ease of their synthesis, coupled with their nanoscale dimensions and numerous modifiable end groups, has led to widespread interest in their practical applications. researchgate.netnih.gov Silanes, as hybrid organic-inorganic modifiers, have been of particular interest in the development of HBPs. researchgate.netnih.govdntb.gov.ua The incorporation of silicon-based moieties into hyperbranched structures can lead to significant improvements in thermal, mechanical, and electrical properties. researchgate.netnih.govdntb.gov.ua
Overview of Scholarly Research Trajectories for Tetra-functional Silyl-Containing Molecules
Molecules containing a central, tetra-functional silicon atom, such as tetrakis(dimethylsilyl)silane, are fundamental to the synthesis of complex silicon-based materials. The ability of a silane (B1218182) monomer to form up to four siloxane (Si-O-Si) bonds is a key factor in creating highly crosslinked polymers. mdpi.com
Research in this area has explored several key applications:
Semiconductor Manufacturing: These compounds serve as crucial precursors for depositing silicon-based films, which are essential for manufacturing more efficient electronic devices. chemimpex.com
Surface Coatings: Their use in creating hydrophobic and oleophobic coatings enhances the durability and performance of surfaces in industries like automotive and electronics. chemimpex.comcymitquimica.com
Material Science: They are invaluable in synthesizing novel materials with unique thermal and mechanical properties, including advanced composites and nanomaterials. chemimpex.com
Optoelectronic Devices: Tetra-functional silyl (B83357) compounds contribute to the production of components for LEDs and solar cells. chemimpex.com
The versatility of these molecules stems from their dual reactivity, allowing them to form chemical bonds with both inorganic and organic materials. mdpi.com
Historical Development of Research on Complex Silane-Based Architectures
The field of organosilicon chemistry dates back to 1863, when Charles Friedel and James Crafts first synthesized an organochlorosilane. wikipedia.org However, it was Frederic Kipping's extensive research in the early 20th century that laid the groundwork for the systematic study of organosilicon compounds, including the initial preparation of silicone oligomers and polymers. wikipedia.org
A significant breakthrough came in the mid-20th century with the development of hydrosilylation, a process that enabled the synthesis of a wide variety of organofunctional silanes and siloxanes. mdpi.com This catalytic reaction, involving the addition of a Si-H bond across an unsaturated bond, opened the door to producing specialty silicon-based products with unique properties. mdpi.com
The synthesis of tetrakis(trimethylsilyl)silane (B1295357), a related compound with a central silicon atom bonded to four other silicon atoms, was a notable achievement, demonstrating the potential for creating complex, silicon-rich frameworks. wikipedia.org This compound serves as a precursor to other important silyl reagents. wikipedia.org The development of methods to create complex, saturated silanes with precise control over their structure continues to be an active area of research, with a focus on creating molecules with defined ring sizes, skeletal isomerism, and stereochemistry. acs.org
Data on Tetrakis(dimethylsilyl)silane and Related Compounds:
| Property | Value | Source |
| Tetrakis(dimethylsilyl)silane | ||
| CAS Number | 2003-85-2 | chemimpex.com |
| Molecular Formula | C8H28Si5 | chemimpex.comchembk.com |
| Molecular Weight | 264.74 g/mol | chemimpex.com |
| Appearance | Colorless liquid or white to light yellow powder | chemimpex.comchembk.com |
| Melting Point | 21 °C | chemimpex.com |
| Tetrakis(dimethylsiloxy)silane (B1631252) | ||
| CAS Number | 17082-47-2 | gelest.comchemicalbook.com |
| Molecular Formula | C8H28O4Si5 | gelest.comchemicalbook.com |
| Molecular Weight | 328.73 g/mol | gelest.comchemicalbook.com |
| Boiling Point | 188-190 °C | gelest.com |
| Density | 0.886 g/mL | gelest.com |
| Tetrakis(trimethylsilyl)silane | ||
| Molecular Formula | C12H36Si5 | wikipedia.org |
| Molar Mass | 320.845 g·mol−1 | wikipedia.org |
| Appearance | Colorless solid | wikipedia.org |
| Melting Point | 319–321 °C | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
2003-85-2 |
|---|---|
Molecular Formula |
C8H28Si5 |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
tetrakis(dimethylsilyl)silane |
InChI |
InChI=1S/C8H28Si5/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
FKGZHILWPVEUNC-UHFFFAOYSA-N |
SMILES |
C[Si](C)[Si]([Si](C)C)([Si](C)C)[Si](C)C |
Canonical SMILES |
C[SiH](C)[Si]([SiH](C)C)([SiH](C)C)[SiH](C)C |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis Dimethylsilylsilane and Analogous Tetra Functional Silylalkanes
Step-Growth Polycondensation Approaches for Silane-Based Polymers
Step-growth polycondensation is a primary method for integrating core molecules like Tetrakis(dimethylsilyl)silane into a polymer network. mdpi.com This process involves repeated condensation reactions between monomers with two or more reactive groups. mdpi.comnih.gov The Si-H groups on Tetrakis(dimethylsilyl)silane can undergo several types of step-growth reactions:
Hydrosilylation: This is a versatile reaction where the Si-H bond adds across a double or triple bond, often catalyzed by transition metals. Tetrakis(dimethylsilyl)silane can be reacted with molecules containing multiple vinyl or allyl groups to form highly cross-linked networks or star polymers. researchgate.netpolymersource.ca For example, it has been used as a branching substrate to react with mesogenic terminal alkenes to create novel liquid crystal materials. researchgate.net
Dehydrocoupling: This reaction involves the coupling of two Si-H groups or an Si-H group with an O-H group (as in a silanol) to form an Si-Si or Si-O-Si linkage, respectively, with the liberation of hydrogen gas. This is a key method for forming polysiloxanes and polysilanes. researchgate.net
Condensation with Silanols: Tetrakis(dimethylsilyl)silane's analog, tetrakis(hydroxydimethylsiloxy)silane, is used in condensation reactions with α,ω-bis(hydroxy)oligodimethylsiloxanes to create silicate-crosslinked siloxane networks. researchgate.net This highlights the role of tetra-functional silanes in forming robust, cross-linked materials through step-growth mechanisms. researchgate.net
Direct Synthetic Routes to Tetrahedral Silyl (B83357) Cores
Self-Condensing Vinyl Polymerization Strategies in Hyperbranched Systems
Self-condensing vinyl polymerization (SCVP) is a powerful one-pot method for synthesizing hyperbranched polymers. mdpi.comacademie-sciences.fruc.edu This technique utilizes an "inimer," a monomer that contains both a polymerizable vinyl group and an initiating site. uc.eduresearchgate.netmdpi.com While Tetrakis(dimethylsilyl)silane is not an inimer itself, the principles of SCVP are relevant to creating hyperbranched architectures from a central core.
In a related approach, a multifunctional initiator, which can be conceptually similar to a core molecule like Tetrakis(dimethylsilyl)silane, is used to initiate the polymerization of an inimer. mdpi.com This allows for the growth of hyperbranched arms from a central point, leading to star-like hyperbranched structures. For instance, a tetrafunctional initiator has been used in the atom transfer radical polymerization (ATRP) SCVP of an inimer to produce hyperbranched polymers with a more uniform structure and lower dispersity. mdpi.com This strategy combines the one-pot nature of SCVP with the structural control afforded by a pre-defined core, demonstrating a pathway to complex silane-based architectures. mdpi.com
| Polymerization Strategy | Description | Relevance to Tetrakis(dimethylsilyl)silane | Key Features | References |
| Step-Growth Polycondensation | Monomers with ≥2 reactive groups react to form larger structural units while releasing smaller molecules like water. mdpi.com | The four Si-H groups can react via hydrosilylation or dehydrocoupling to form cross-linked networks. researchgate.net | Forms thermosets, elastomers, star polymers. | researchgate.netmdpi.comresearchgate.net |
| Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of an "inimer" containing both a vinyl group and an initiating site. uc.eduresearchgate.net | A core initiator analogous to Tetrakis(dimethylsilyl)silane can be used to create hyperbranched star polymers. mdpi.com | One-pot synthesis of hyperbranched polymers. mdpi.comacademie-sciences.fr | mdpi.comacademie-sciences.fruc.eduresearchgate.netmdpi.com |
| Ring-Opening Polymerization (ROP) | Cyclic monomers are opened to form linear polymer chains. mdpi.commdpi.com | Si-H groups can be used to create initiators for living anionic ROP (AROP) of cyclic siloxanes. nih.govacs.org | Produces polymers with controlled molecular weight and low polydispersity. nih.govacs.org | mdpi.commdpi.comnih.govacs.orgacs.org |
Ring-Opening Polymerization in Silane-Based Architectures
Ring-opening polymerization (ROP) is a chain-growth process that converts cyclic monomers into polymers and is particularly important for producing polysiloxanes from cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D₃). mdpi.commdpi.comresearchgate.net Kinetically controlled anionic ROP (AROP) is a preferred method for accessing polymers with well-defined structures, high molecular weights, and low dispersity. nih.govacs.org
The relevance of Tetrakis(dimethylsilyl)silane to ROP lies in its potential to be converted into a multifunctional initiator. The Si-H bonds can be functionalized to create initiating sites for AROP. For example, specifically designed silyl hydride (Si-H) based initiators have been developed for the AROP of D₃, providing a versatile route to a library of heterotelechelic polydimethylsiloxane (B3030410) (PDMS) polymers. nih.govacs.org By applying this principle to a tetra-functional core like Tetrakis(dimethylsilyl)silane, one could synthesize a four-arm star polymer where each arm is a precisely controlled polysiloxane chain grown via living AROP. This approach allows for the creation of sophisticated macromolecular architectures, such as star-shaped block copolymers, by sequentially polymerizing different cyclic monomers from the central core. acs.org
Control of Molecular Architecture via Slow Monomer Addition Methodologies
The control of molecular architecture in the synthesis of complex silicon-containing macromolecules is crucial for tailoring their final properties. Slow monomer addition is a key strategy to regulate polymerization and prevent uncontrolled growth or gelation. In processes like the formation of silica (B1680970) particles from alkoxides, the slow hydrolysis of the monomer is the rate-limiting step. umich.edu This gradual release of hydrolyzed monomers inhibits excessive nucleation, thereby promoting the uniform growth of larger particles. umich.edu This principle can be applied to the synthesis of hyperbranched polymers based on tetra-functional silylalkanes.
By slowly adding a monomer to a reaction mixture containing a core molecule like tetrakis(dimethylsilyl)silane, the reaction can be directed towards a more controlled, stepwise growth. This method helps in achieving a specific degree of branching and a more uniform molecular weight distribution. The slow addition ensures that the concentration of reactive species remains low, minimizing side reactions and the formation of insoluble, cross-linked gels, which is a common challenge in one-pot polymerizations of multifunctional monomers. umich.eduuc.pt This technique is particularly effective in reaction-limited growth scenarios, where the rate constant is strongly dependent on the size of the growing polymer. umich.edu
Gelation-Free Polycondensation Techniques for Hyperbranched Silicon-Containing Polymers
Hyperbranched polymers are a class of dendritic macromolecules typically synthesized through a one-step polymerization process. uc.pt While the self-polycondensation of ABx-type monomers statistically avoids gelation, the polycondensation of Ax and By monomers (where x, y > 2) often leads to the formation of an infinite network, or gel, as predicted by the Flory-Stockmayer theory. uc.ptrsc.org To overcome this, several gelation-free techniques have been developed for creating high-molecular-weight hyperbranched silicon-containing polymers. rsc.org
One of the most effective methods is the Suzuki-Miyaura polycondensation. rsc.orgresearchgate.net Researchers have developed a protocol for synthesizing silicon-containing hyperbranched aromatic polymers via an A2 + Bx (where x = 3 or 4) polycondensation without gelation. rsc.org This was achieved using the Suzuki-Miyaura coupling reaction of tri- or tetra(bromoaryl)silanes with an arylenediboronate. rsc.orgresearchgate.net The key to preventing gelation is the use of a tBu3PPd precatalyst, which facilitates an intramolecular catalyst transfer on the Bx monomer. rsc.orgresearchgate.net This mechanism promotes a successive substitution reaction, leading to the formation of soluble, high-molecular-weight hyperbranched polymers with a high degree of branching, rather than cross-linked gels. rsc.orgresearchgate.net This approach has been successfully used to synthesize hyperbranched polyphenylenes with a 100% degree of branching and a higher degree of polymerization than predicted by classical theories. researchgate.net
Other strategies for synthesizing silicon-containing hyperbranched polymers include hydrosilylation reactions, organometallic reactions like the Grignard reaction, and other polycondensation reactions. nih.gov However, these can have disadvantages, such as the need for expensive and sensitive noble-metal catalysts for hydrosilylation. nih.gov The Piers-Rubinsztajn (P-R) reaction, an exchange reaction between hydroxyl groups and alkoxysilanes, has also been employed to create hyperbranched polymers and complex 3D siloxane architectures. nih.govgoogle.comresearchgate.net
| Polycondensation Technique | Monomer Types | Key Feature | Advantage | Reference |
| Suzuki-Miyaura Polycondensation | A2 + Bx (x=3, 4) | Intramolecular Pd-catalyst transfer | Gelation-free synthesis of high molecular weight polymers | rsc.org, researchgate.net, researchgate.net |
| Self-Polycondensation | ABx (x≥2) | One-step polymerization | Statistically low probability of gelation | uc.pt |
| Piers-Rubinsztajn (P-R) Reaction | Hydroxyl + Alkoxysilane | Exchange reaction | Can build complex 3D architectures with high control | nih.gov, researchgate.net |
| Hydrosilylation Polymerization | Si-H + Vinyl/Alkynyl | Pt-catalyzed addition | Versatile for various silicon-containing monomers | nih.gov, acs.org |
Derivatization and Functionalization Pathways of the Silyl-Hydride Centers
Chemical Modification of Si-H Bonds in Tetrakis(dimethylsilyl)silane
The silicon-hydride (Si-H) bonds in tetrakis(dimethylsilyl)silane and its analogues are key reactive centers for chemical modification. The Si-H bond is polarized, with the hydrogen atom being slightly hydridic in nature due to the lower electronegativity of silicon compared to hydrogen. gelest.com This characteristic makes these compounds effective as mild and selective reducing agents for a variety of organic functional groups. gelest.com For instance, tetrakis(dimethylsilyl)methane has been shown to be an efficient free-radical reducing agent for organic bromides in reactions initiated by UV radiation. researchgate.net
The most prominent reaction for modifying the Si-H bond is hydrosilylation, which involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne. numberanalytics.comfrontiersin.org This reaction is a cornerstone of organosilicon chemistry, offering 100% atom economy for creating Si-C bonds. frontiersin.org Hydrosilylation is typically catalyzed by transition metal complexes, most commonly those based on platinum (e.g., Karstedt's catalyst), rhodium, or ruthenium. nih.govnumberanalytics.com The reaction mechanism, often described by the Chalk-Harrod or modified Chalk-Harrod mechanisms, involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. numberanalytics.com This reaction can be used to attach a wide array of organic moieties to the central silicon core of tetrakis(dimethylsilyl)silane. researchgate.net
Other chemical modifications include dehydrogenative C-H/Si-H cross-coupling to form aryl-silicon bonds and catalytic Si-H borylation to produce silylboranes, which are versatile intermediates for further synthesis. acs.orgacs.org
| Modification Type | Reagents/Catalysts | Resulting Bond/Group | Description | Reference |
| Hydrosilylation | Alkenes/Alkynes, Pt/Rh catalysts | Si-C | Addition of Si-H across a C=C or C≡C bond. | researchgate.net, numberanalytics.com |
| Radical Reduction | Organic Halides, UV initiation | Si-Halogen, C-H | The Si-H bond acts as a hydrogen donor to reduce organic halides. | researchgate.net |
| Ionic Reduction | Aldehydes, Ketones, Esters | Si-O-C | The hydridic nature of Si-H allows for the reduction of carbonyls. | gelest.com |
| Catalytic Borylation | Boranes, Ir/Pt/Rh catalysts | Si-B | Forms silylborane intermediates for further coupling reactions. | acs.org |
| Dehydrogenative Coupling | Arenes, catalysts | Si-Aryl | Direct formation of a silicon-aryl bond via C-H activation. | acs.org |
Introduction of Functional Groups for Advanced Architectures
The derivatization of the silyl-hydride centers in tetrakis(dimethylsilyl)silane is a powerful tool for constructing advanced molecular and macromolecular architectures. nih.govCurrent time information in Bangalore, IN. By carefully selecting the functional groups to be introduced, materials with tailored properties can be designed. rsc.orgresearchgate.net
Hydrosilylation is the primary pathway for this functionalization. numberanalytics.com For example, reacting tetrakis(dimethylsilyl)silane with mesogenic terminal alkenes leads to the synthesis of star-shaped liquid crystals, where the central silicon atom acts as a tetrahedral core. researchgate.net This demonstrates how a simple core molecule can be elaborated into a complex, functional material. Similarly, tetrakis(dimethylsiloxy)silane (B1631252), an analogous compound, is used as a crosslinker for vinyl-functionalized polysiloxanes. rsc.org The hydrosilylation reaction between the four Si-H groups of the crosslinker and the vinyl groups on the polymer chains creates a stable elastomer network. rsc.org
This strategy is also fundamental to creating hyperbranched polymers. The reaction of monomers containing both Si-H groups and unsaturated bonds (like vinyl or alkynyl groups) can lead to highly branched structures. nih.gov The introduction of functional groups is not limited to simple organic chains; moieties for specific applications such as adhesives, surface modifiers, and precursors for ceramics can be attached. nih.govnumberanalytics.com For instance, reacting a Si-H terminated polymer with a vinyl-functionalized chlorosilane allows for the creation of heterotelechelic polymers, which have different functional groups at each end of the polymer chain, enabling the synthesis of complex architectures like bottlebrush networks. acs.org The introduction of oligothiophene units into silicon-containing hyperbranched polymers has been shown to yield materials that emit light in the blue to red wavelength range, with the branched structure helping to suppress concentration-related fluorescence quenching. rsc.org
| Introduced Functional Group | Methodology | Resulting Architecture | Application | Reference |
| Mesogenic Groups | Hydrosilylation | Star-shaped Liquid Crystals | Display technologies | researchgate.net |
| Vinyl-terminated Polysiloxanes | Hydrosilylation | Cross-linked Elastomer Network | Sealants, coatings, soft electronics | numberanalytics.com, rsc.org |
| Aryl Groups (via borylation) | Suzuki-Miyaura Coupling | Hyperbranched Aromatic Polymers | Fluorescent materials, catalysis | rsc.org, researchgate.net |
| Alkenes, Esters, Epoxides | Hydrosilylation | Functionalized Heterotelechelic Polymers | Advanced polymer synthesis, nanomedicine | acs.org |
| Arylalkynes | Dihydrosilylation | Geminal or Vicinal Disilylalkanes | Complex organosilane synthesis | nih.gov |
Reactivity and Reaction Mechanisms of Tetrakis Dimethylsilylsilane
Mechanistic Investigations of Hydrosilylation Reactions Involving Tetrakis(dimethylsilyl)silane
Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.org This process is one of the most significant methods for forming organosilicon compounds. libretexts.orgresearchgate.net For tetrakis(dimethylsilyl)silane, this reaction provides a pathway to attach the silicon core to four organic substrates, making it a valuable branching agent for creating star-shaped molecules and polymers, such as hybrid liquid crystals. researchgate.net The reaction is typically catalyzed by transition metal complexes, although Lewis acids and radical initiators can also be employed. libretexts.org
The mechanism of transition metal-catalyzed hydrosilylation is most commonly described by the Chalk-Harrod mechanism, originally proposed for platinum catalysts. researchgate.netacs.orgethernet.edu.et This pathway involves several key steps:
Oxidative Addition : The Si-H bond of the silane (B1218182) adds to the low-valent metal center, forming a metal-silyl-hydride intermediate. libretexts.orgacs.org
Olefin Coordination and Insertion : The unsaturated substrate (e.g., an alkene) coordinates to the metal complex. This is followed by migratory insertion of the alkene into either the metal-hydride bond (Chalk-Harrod pathway) or the metal-silyl bond (modified Chalk-Harrod pathway). libretexts.orgacs.org
Reductive Elimination : The final step is the reductive elimination of the C-Si or C-H bond, which releases the organosilane product and regenerates the active catalyst. libretexts.orgacs.org
A variety of transition metals are effective catalysts, with platinum compounds like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most widely used due to their high activity and selectivity. researchgate.netmdpi.com However, complexes of rhodium, iridium, iron, and nickel have also been developed as alternatives. researchgate.netmdpi.comacs.org Iron-based catalysts, for instance, have been shown to effectively catalyze the hydrosilylation of alkenes, proceeding through a mechanism involving oxidative addition of the Si-H bond. acs.orgmdpi.com
| Catalyst Type | Common Examples | Typical Mechanism | Key Characteristics |
|---|---|---|---|
| Platinum Complexes | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Chalk-Harrod / Modified Chalk-Harrod researchgate.netacs.orgmdpi.com | High activity and selectivity, widely used in industry. researchgate.netmdpi.com |
| Rhodium Complexes | [Rh(COD)Cl]₂ | Chalk-Harrod type researchgate.netacs.org | Effective catalysts, but can lead to a mixture of products. acs.org |
| Iron Complexes | Bis(imino)pyridine-FeCl₂ complexes | Oxidative addition pathway acs.orgmdpi.com | Low-cost alternative to platinum; activity and selectivity depend on ligand structure. mdpi.com |
| Nickel Complexes | (Ni-TMEDA)Cl₂, Nickel pincer complexes | Varies; can involve Ni(0)/Ni(II) cycles. mdpi.com | Efficient for anti-Markovnikov addition, especially with tertiary silanes. mdpi.com |
The outcome of a hydrosilylation reaction is highly dependent on the choice of catalyst, silane, and substrate, which together control the chemoselectivity (which functional group reacts) and regioselectivity (where the Si and H atoms add across the unsaturated bond). libretexts.org
In the hydrosilylation of terminal alkenes, the addition can theoretically result in two regioisomers: the linear (anti-Markovnikov) product or the branched (Markovnikov) product. With many platinum catalysts, the reaction is highly regioselective, yielding exclusively the anti-Markovnikov adduct where the silicon atom attaches to the terminal carbon. acs.org Similarly, certain nickel-based pincer complexes are efficient for the anti-Markovnikov hydrosilylation of terminal alkenes. mdpi.com
For internal and unsymmetrical alkynes, hydrosilylation can produce up to three possible isomers: the α-adduct and two geometric isomers of the β-adduct (E and Z). researchgate.net The regioselectivity can be controlled by a judicious choice of catalyst, alkyne, and silane. researchgate.net For example, specific N-heterocyclic carbene (NHC) platinum(0) complexes can favor the formation of cis-addition β-(E)-vinylsilanes with high selectivity. organic-chemistry.org Cationic ruthenium complexes have been shown to catalyze the trans-addition of silanes to internal alkynes, a less common but synthetically valuable outcome. nih.gov The steric and electronic properties of the ligands on the metal catalyst play a crucial role; bulkier ligands on an iron catalyst, for example, can increase enantioselectivity in the hydrosilylation of 1,1-disubstituted aryl alkenes. mdpi.com
The activation of the Si-H bond is the critical first step in these reactions. Transition metal catalysts and Lewis acids achieve this through different mechanisms.
Transition Metal Catalysts typically activate the Si-H bond via oxidative addition, where the metal center inserts into the bond, increasing its formal oxidation state by two. acs.orgunizar.es This process is facilitated by the σ-donor character of the silyl (B83357) group and creates a reactive metal-hydride and metal-silyl species, as described in the Chalk-Harrod mechanism. ethernet.edu.etunizar.es
Lewis Acids , such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), activate the Si-H bond without undergoing oxidative addition. mdpi.comrsc.org Instead, the Lewis acid coordinates to the hydride atom of the silane, polarizing the Si-H bond and making the silicon atom more electrophilic. mdpi.comrsc.orgnih.gov This creates a highly reactive, frustrated Lewis pair (FLP) or a silylium-like cation. rsc.orgresearchgate.net The activated silane can then be attacked by a nucleophile, such as an alkene or a carbonyl group. rsc.orgresearchgate.net This electrophilic activation pathway is distinct from the transition metal route and has been shown to mediate the hydrosilylation of alkenes and alkynes on hydride-terminated porous silicon surfaces. wayne.edu
Chemoselectivity and Regioselectivity in Hydrosilylation Processes
Dehydrogenative Coupling Reactions of Si-H Bonds in Tetrakis(dimethylsilyl)silane
Dehydrogenative coupling is a reaction that forms new bonds (e.g., Si-Si, Si-N, Si-O) from Si-H containing precursors, with the concurrent elimination of hydrogen gas (H₂). wikipedia.org This process is a key method for synthesizing polysilanes and other silicon-containing polymers. wikipedia.org The Si-H bonds in tetrakis(dimethylsilyl)silane can participate in such reactions, typically requiring a catalyst.
Catalysts for this transformation range from transition metal complexes, such as those of titanium and iridium, to main-group Lewis acids like B(C₆F₅)₃. wikipedia.org For example, iridium complexes have been reported to catalyze the cross-dehydrocoupling of silanes and amines to form silazanes (Si-N bonds). nih.govacs.org Ruthenium complexes can catalyze the dehydrogenative coupling of silanes with carboxylic acids to produce silyl esters. thieme-connect.com The mechanism often involves the activation of the Si-H bond by the catalyst, followed by reaction with another substrate (like an amine or alcohol) and subsequent elimination of H₂. wikipedia.org
Free Radical Reactions and Reductive Applications of Tetrakis(dimethylsilyl)silane
Organosilanes can serve as effective reducing agents in both ionic and free-radical pathways. gelest.comgelest.com The reactivity of the Si-H bond in free-radical reductions is inversely related to its bond dissociation energy. thieme-connect.de While many common silanes like triethylsilane have strong Si-H bonds, polysubstitution at the silicon center with other silyl groups, as in tris(trimethylsilyl)silane, weakens the Si-H bond significantly, making it an excellent hydrogen atom donor for radical chain reactions. researchgate.net
Tetrakis(dimethylsilyl)silane, with its four Si-H bonds, has been shown to be an efficient reducing agent in free-radical processes. researchgate.net All four of its Si-H bonds are equally effective in the UV-initiated radical reduction of organic bromides, such as benzyl (B1604629) bromide and hexadecyl bromide. researchgate.net The general mechanism for such a reduction involves:
Initiation : A silyl radical, (Me₂HSi)₃Si-SiMe₂•, is generated from tetrakis(dimethylsilyl)silane, typically by a radical initiator like AIBN or by UV irradiation.
Propagation : The silyl radical abstracts the halogen atom from the organic halide (R-X) to form a stable silyl halide and an organic radical (R•).
Hydrogen Transfer : The organic radical (R•) then abstracts a hydrogen atom from another molecule of tetrakis(dimethylsilyl)silane, yielding the reduced organic product (R-H) and regenerating a silyl radical to continue the chain. thieme-connect.demdpi.com
Other Key Reaction Pathways and Transformation Chemistries
Beyond the primary reaction types, the unique structure of tetrakis(dimethylsilyl)silane and its analogues lends itself to other important transformations. The related compound, tetrakis(trimethylsilyl)silane (B1295357), can be deprotonated by methyllithium (B1224462) to form tris(trimethylsilyl)silyl lithium, a versatile nucleophilic silyl anion reagent used in further synthesis. wikipedia.org
Due to its multiple reactive sites, tetrakis(dimethylsilyl)silane is an important precursor in materials science. It is used as a core molecule or branching substrate for creating precisely defined macromolecular structures like liquid crystals and dendrimers. researchgate.net It also serves as a precursor for the deposition of silicon-based films in semiconductor manufacturing and is used to create specialized hydrophobic surface coatings. chemimpex.com
Silicon-Carbon Bond Formation Reactions (e.g., Suzuki-Miyaura Polycondensation)
The formation of silicon-carbon (Si-C) bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of materials with tailored properties. While Suzuki-Miyaura polycondensation is a powerful and widely utilized method for carbon-carbon bond formation in the synthesis of conjugated polymers, its specific application using tetrakis(dimethylsilyl)silane as a monomer is not extensively documented in prominent research. researchgate.netrsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. researchgate.net
However, tetrakis(dimethylsilyl)silane, with its four reactive silicon-hydrogen (Si-H) bonds, readily participates in other crucial Si-C bond-forming reactions, most notably hydrosilylation. This process involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.
Hydrosilylation Reactions
Tetrakis(dimethylsilyl)silane serves as an effective branching substrate for creating complex, multi-podal structures through hydrosilylation. researchgate.net Research has demonstrated its use in the synthesis of hybrid single-atom liquid crystal materials. researchgate.net In these applications, the four Si-H functional groups of tetrakis(dimethylsilyl)silane react with terminal alkenes attached to mesogenic (liquid-crystal forming) units. researchgate.net This reaction creates a star-shaped molecule where a central silicon atom is linked to four mesogenic side chains via stable Si-C bonds. researchgate.net All four Si-H bonds within the molecule are found to be equally effective in these reactions. researchgate.net
The table below summarizes a typical hydrosilylation application of tetrakis(dimethylsilyl)silane.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Tetrakis(dimethylsilyl)silane, Mesogenic Alkenes | Platinum Complexes | Star-shaped Hybrid Liquid Crystal Materials | researchgate.net |
| Vinyl-terminated Resins, Tetrakis(dimethylsiloxy)silane (B1631252) | Platinum-cyclovinylmethylsiloxane complex | Cross-linked Elastomeric Silicone Resins | google.com |
While not involving tetrakis(dimethylsilyl)silane itself, related compounds like 1,2,4,5-tetrakis(dimethylsilyl)benzene (B11947573) are used in platinum-catalyzed dehydrogenative double silylation reactions with diynes. researcher.liferesearchgate.net This polycondensation yields thermally stable, silicon-based ladder polymers, further illustrating the utility of the tetrakis(dimethylsilyl) functional motif in polymer synthesis. researcher.liferesearchgate.net
Rearrangement Processes in Complex Silyl Systems
Skeletal rearrangements are fundamental processes in organosilicon chemistry, often leading to the formation of thermodynamically more stable, highly branched isomers. uni-oldenburg.de These reactions are particularly important in complex polysilane systems.
Sila-Wagner-Meerwein Rearrangement
A key transformation in this category is the Lewis acid-catalyzed skeletal rearrangement, often referred to as the sila-Wagner-Meerwein rearrangement, analogous to the well-known Wagner-Meerwein shift in carbocation chemistry. uni-oldenburg.deacs.org This process is particularly effective for converting linear or less-branched polysilanes into their hyperbranched isomers. uni-oldenburg.de The reaction is typically initiated by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), which facilitates the formation of transient silylium (B1239981) cation intermediates. uni-oldenburg.deacs.org
The driving force for the rearrangement is the formation of more stable, sterically crowded structures with highly substituted silicon atoms (e.g., quaternary SiSi₄ centers). acs.org This rearrangement cascade has been instrumental in the high-yield, selective synthesis of complex polycyclic polysilanes, such as permethylated sila-adamantane, from less complex precursors. uni-oldenburg.deacs.org The mechanism involves a series of 1,2-shifts of methyl or silyl groups, propagating the cationic center through the silicon skeleton until the most stable isomeric form is achieved. acs.org
The table below outlines the general conditions for such rearrangement reactions.
| Substrate Type | Catalyst/Initiator | Product Type | Mechanism Postulate | Reference |
| Linear/Branched Polysilanes | AlCl₃ | Highly Branched/Polycyclic Isomers (e.g., Sila-adamantane) | Sila-Wagner-Meerwein (Cationic) | uni-oldenburg.deacs.org |
| Tetrasilanes | Palladium Complex / Aryl Isocyanide | 3,3-disilyl-2,4-disila-1-azacyclobutane Derivatives | Palladium-catalyzed rearrangement | rsc.org |
| Bulky Brominated Silyl Systems | UV Radiation | Intramolecular Cyclization Products | Radical-induced 1,3-migration | researchgate.net |
Other Rearrangement Pathways
Beyond the classic Lewis acid-catalyzed pathway, other rearrangement processes are known in complex silyl systems.
Radical-Induced Rearrangements: In bulky systems analogous to derivatives of tetrakis(dimethylsilyl)silane, such as (BrMe₂Si)₄Si, radical reactions can induce a 1,3-migration of a methyl or phenyl group, leading to rearrangement and intramolecular cyclization. researchgate.net
Transition Metal-Catalyzed Rearrangements: A novel skeletal rearrangement of tetrasilanes has been observed in palladium-catalyzed reactions with aryl isocyanides, resulting in the formation of unique heterocyclic structures like 3,3-disilyl-2,4-disila-1-azacyclobutane derivatives. rsc.org
Photochemical Rearrangements: While not directly involving tetrakis(dimethylsilyl)silane, related complex molecules like tetrakis(trimethylsilyl)-1,4-bisacylsilanes undergo highly selective photochemical rearrangements to form bicyclic systems.
These varied rearrangement pathways highlight the dynamic nature of the silicon skeleton in complex molecules and provide synthetic routes to novel organosilicon structures that are otherwise difficult to access.
Theoretical and Computational Studies of Tetrakis Dimethylsilylsilane
Quantum Mechanical and Electronic Structure Investigations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like Tetrakis(dimethylsilyl)silane. These methods provide deep insights into the electronic structure, which governs the molecule's geometry, stability, and chemical behavior.
Ab Initio and Density Functional Theory (DFT) Approaches for Tetrakis(dimethylsilyl)silane
Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of computational methods used to study molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.
For complex and sterically crowded molecules like Tetrakis(dimethylsilyl)silane, these computational techniques are indispensable. DFT calculations, often using functionals like B3LYP or M06-2X, are employed to predict molecular geometries, vibrational frequencies, and electronic properties. whiterose.ac.uk For instance, in the study of the related tetrasilylmethane derivatives C(SiXMe₂)₄ (where X = H, F, Cl, Br), DFT and ab initio (MP2) methods were used to identify stable conformers and calculate their relative energies. whiterose.ac.uk Similar approaches are applied to Tetrakis(dimethylsilyl)silane to understand its structure and the electronic influence of the four surrounding dimethylsilyl groups on the central silicon atom. ebin.pubethernet.edu.et These calculations help in interpreting experimental data, such as NMR spectra, by assigning signals to specific conformers predicted by theory. whiterose.ac.uknih.gov
Conformational Analysis and Energetics of Tetrahedral Silyl (B83357) Compounds
The tetrahedral arrangement of silyl groups around a central atom in molecules like Tetrakis(dimethylsilyl)silane leads to significant steric interactions. These interactions dictate the molecule's preferred three-dimensional structure, or conformation. Conformational analysis involves identifying the stable, low-energy arrangements of the atoms (conformers) and the energy barriers between them. ntu.edu.sg
In sterically crowded tetrahedral silyl compounds, the bulky silyl groups often twist away from a perfectly staggered conformation to relieve steric strain between hydrogen atoms on adjacent groups. pearson.com Computational studies on tetrasilylmethane derivatives, which serve as excellent models, have shown the existence of multiple unique conformers with very similar ground-state energies. whiterose.ac.uk For example, calculations on C(SiHMe₂)₂(SiMe₃)₂ identified six distinct conformers (three with C₁ symmetry and three with C₂ symmetry) that are close in energy and likely coexist at room temperature. whiterose.ac.uk The relative energies of these conformers are often within a few kcal/mol, indicating a complex and dynamic conformational landscape. whiterose.ac.uk This dynamic behavior, involving the rotation of the silyl groups, is a key feature of these molecules. nih.gov
Interactive Table 1: Calculated Relative Energies of Conformers for a Model Tetrasilyl Compound (Note: Data shown is for the analogous compound C(SiClMe₂)₄ to illustrate the principles of conformational energetics in tetrasilyl systems. Similar complexities are expected for Tetrakis(dimethylsilyl)silane.)
| Conformer | Point Group Symmetry | Relative Energy (kJ/mol) |
| 2a | C₁ | 0.00 |
| 2b | C₁ | 7.56 |
| 2c | C₂ | 6.19 |
| 2d | C₂ | 5.07 |
| Data sourced from computational studies on C(SiClMe₂)₄. whiterose.ac.uk |
Electronic Effects on Si-H Reactivity and Bond Energies
The reactivity of the silicon-hydrogen (Si-H) bond is a central theme in silane (B1218182) chemistry. The Si-H bond is polarized, with the hydrogen atom carrying a partial negative charge (hydridic character), making it susceptible to reaction with electrophiles and a source of hydride in reductions. gelest.com The strength of this bond and its reactivity are significantly influenced by the electronic effects of the other substituents on the silicon atom. researchgate.netgelest.com
Multiple silyl groups on a central silicon atom can weaken the Si-H bonds on the peripheral groups. sci-hub.ru This is due to electronic effects that stabilize the resulting silyl radical upon homolytic cleavage of the Si-H bond. For example, the Si-H bond dissociation energy (BDE) in disilane (B73854) (H₃Si-SiH₃) is weaker than in monosilane (SiH₄). sci-hub.ru This trend suggests that the four Si-H bonds in Tetrakis(dimethylsilyl)silane are activated compared to simpler silanes, making the compound a potentially effective reducing agent or a precursor in radical-mediated reactions. gelest.com Computational studies are essential for quantifying these BDEs and understanding how substituent effects modulate the reactivity of the Si-H bond. sci-hub.ru
Interactive Table 2: Selected Si-H and Si-Si Bond Dissociation Energies (BDE)
| Compound | Bond | BDE (kcal/mol) |
| SiH₄ | H₃Si-H | ~90 |
| Si₂H₆ | H₅Si₂-H | ~86 |
| (CH₃)₃SiH | (CH₃)₃Si-H | ~90 |
| (Me₃Si)₃SiH | (Me₃Si)₃Si-H | ~79 |
| Si₂H₆ | H₃Si-SiH₃ | ~74 |
| (CH₃)₆Si₂ | (CH₃)₃Si-Si(CH₃)₃ | ~80.5 |
| Data compiled from various sources. gelest.comsci-hub.ru |
Molecular Dynamics Simulations and Conformational Space Exploration
While quantum mechanics provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.govchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. aps.orgrsc.org
For a flexible molecule like Tetrakis(dimethylsilyl)silane, MD simulations can be used to explore its conformational space, mapping the accessible shapes and the transitions between them. researchgate.net Such simulations can reveal the timescales of conformational changes, such as the rotation of the dimethylsilyl groups. Although specific MD studies on Tetrakis(dimethylsilyl)silane are not widely reported, simulations on related materials like polysiloxanes and silicon nanoparticles demonstrate the power of this technique. acs.org For instance, MD simulations have been used to study the ordering of polymer chains under stress and the process of nanoparticle sintering. rsc.orgacs.org In the context of Tetrakis(dimethylsilyl)silane, MD could be used to understand its behavior in solution or its interaction with surfaces, which is crucial for applications in materials science.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.netnih.govnih.gov By mapping the potential energy surface of a reacting system, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.
For Tetrakis(dimethylsilyl)silane, transformations often involve its Si-H bonds. A common reaction is hydrosilylation, the addition of a Si-H bond across a double or triple bond, which is frequently catalyzed by transition metals. researchgate.netmdpi.com Computational studies have shown that these reactions can proceed through mechanisms like the Chalk-Harrod or modified Chalk-Harrod cycles, which involve steps such as oxidative addition of the Si-H bond to the metal center, insertion of the unsaturated substrate, and reductive elimination of the product. acs.orgresearchgate.net DFT calculations can model the structures and energies of the intermediates and transition states in these catalytic cycles, providing insights that are difficult to obtain experimentally. acs.orgacs.org
Energy Profiles and Kinetic Barriers of Tetrakis(dimethylsilyl)silane Transformations
The energy profile of a reaction is a plot of the system's potential energy as it progresses from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or kinetic barrier. This barrier determines the rate of the reaction.
Computational methods like DFT are used to calculate these energy profiles for reactions involving Tetrakis(dimethylsilyl)silane. researchgate.netnih.gov For example, the thermal decomposition of silanes can be modeled to determine the most likely decomposition pathways by comparing their kinetic barriers. rsc.org Studies on the decomposition of related aminosilanes have shown that concerted pathways, where multiple bonds are broken and formed in a single step, can be kinetically favored over stepwise radical mechanisms. nih.gov The activation barrier for a reaction like the elimination of methane (B114726) from a related silazane was calculated to be around 48.5 kcal/mol. researchgate.netnih.gov For Tetrakis(dimethylsilyl)silane, computational studies can predict the barriers for reactions like hydride transfer or dehydrogenative coupling, helping to understand its thermal stability and predict its reactivity under various conditions. nih.gov
Interactive Table 3: Calculated Activation Barriers for H₂ Elimination from Silanes
| Reaction | ΔH‡ (kcal/mol) |
| SiH₄ → SiH₂ + H₂ | ~58 |
| Si₂H₆ → SiH₄ + SiH₂ | ~51 |
| Si₂H₆ → Si₂H₄ + H₂ | ~56 |
| This table illustrates how computational chemistry is used to determine kinetic barriers for fundamental silane reactions. The values are representative and can vary with the level of theory. |
Characterization of Reaction Intermediates and Transition State Structures
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for identifying and characterizing the high-energy, transient species that govern chemical reactions. This includes the localization of reaction intermediates, which are local minima on the potential energy surface, and transition state structures, which are first-order saddle points connecting reactants to products.
While specific, in-depth computational studies detailing the reaction intermediates and transition states for many reactions involving tetrakis(dimethylsilyl)silane are not extensively documented in the literature, the general principles can be understood from studies on analogous branched and polysilane systems. For instance, computational investigations into the Lewis acid-catalyzed rearrangements of polysilanes have successfully characterized cationic silyl and germyl (B1233479) intermediates. elsevier.com These studies often employ low-temperature NMR spectroscopy in conjunction with DFT calculations to verify the identity and interconversion of these reactive species. elsevier.com
In the context of reactions involving the Si-H bonds of tetrakis(dimethylsilyl)silane, such as hydrosilylation or reduction reactions, computational studies can model the bond-breaking and bond-forming processes. For example, in the free-radical reduction of organic halides by silanes, theoretical calculations can determine the bond dissociation energy (BDE) of the Si-H bond, a key parameter for predicting the efficiency of the hydrogen-donating ability of the silane. researchgate.net The weakening of the Si-H bond is influenced by the substitution at the silicon center. researchgate.net
Photochemical reactions of organosilicon compounds, such as those involving acylsilanes, have also been extensively studied using computational methods. acs.orgmdpi.com These studies have elucidated complex reaction pathways involving silene intermediates (compounds with a silicon-carbon double bond) and their subsequent rearrangements. acs.orgmdpi.com For example, the photolysis of certain tetrakis(silyl)-1,4-bisacylsilanes has been shown through DFT calculations to proceed through monosilene and bissilene intermediates, with subsequent dimerization or intramolecular C-H activation. acs.orgmdpi.com The mechanisms, including the structures of intermediates and the transition states connecting them, have been fully described by DFT calculations. mdpi.com
Table 1: Examples of Computationally Characterized Species in Related Organosilane Reactions
| Species Type | Example System | Computational Method | Key Findings |
| Cationic Intermediate | Tris(trimethylsilyl)trimethylgermyl)silane rearrangement | DFT and NMR | Verification of silyl and germyl cations and their solvent complexes as intermediates. elsevier.com |
| Silene Intermediate | Photolysis of tetrakis(trimethylsilyl)bisacylsilane | DFT | Formation of a monosilene intermediate, which can dimerize or undergo further reactions. acs.orgmdpi.com |
| Transition State | Photolysis of a mesityl-substituted acylsilane | DFT | Characterization of the transition state for C-H activation by a silene intermediate. mdpi.com |
Prediction of Molecular Properties and Structure-Reactivity Relationships
Computational methods are also employed to predict a wide range of molecular properties and to establish relationships between a molecule's structure and its reactivity. For tetrakis(dimethylsilyl)silane, its tetrahedral, highly branched structure is expected to impart unique properties.
One area of interest is its use as a precursor for materials with specific properties. For example, tetrakis(dimethylsilyl)silane functionalized with pro-mesogenic groups has been shown to give rise to smectic liquid crystalline phases. nih.govethernet.edu.et This demonstrates a clear structure-property relationship where the tetrahedral core of the silane acts as a scaffold for organizing the mesogenic units into layered structures. nih.govethernet.edu.et
The reactivity of the Si-H bonds in tetrakis(dimethylsilyl)silane is another key area of study. The molecule has been used as an efficient reducing agent for organic bromides in processes initiated by UV radiation. researchgate.net All four Si-H bonds were found to be equally effective in these reactions. researchgate.net Computational studies on related molecules, such as tris(trimethylsilyl)silane, have shown that multiple silyl substitutions significantly weaken the Si-H bond, making the molecule a good hydrogen donor. researchgate.net This structure-reactivity relationship, where increased silylation leads to enhanced reducing power, is a critical insight derived from a combination of experimental and theoretical work.
Table 2: Predicted and Observed Properties and Reactivity of Tetrakis(dimethylsilyl)silane and Related Compounds
| Property/Reactivity | Compound | Observation/Prediction | Structural Rationale |
| Liquid Crystal Formation | Functionalized Tetrakis(dimethylsilyl)silane | Forms smectic phases. nih.govethernet.edu.et | The tetrahedral core acts as a scaffold for mesogenic groups. nih.govethernet.edu.et |
| Reducing Agent | Tetrakis(dimethylsilyl)silane | Efficiently reduces organic bromides under UV initiation. researchgate.net | Multiple silyl groups weaken the Si-H bonds, facilitating hydrogen donation. researchgate.net |
| Si-H Bond Strength | Tris(trimethylsilyl)silane | BDE is 11 kcal/mol less than Et3SiH. researchgate.net | Steric and electronic effects of the trimethylsilyl (B98337) groups weaken the bond. researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for the Study of Tetrakis Dimethylsilylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of silyl (B83357) compounds, including tetrakis(dimethylsilyl)silane. It provides invaluable information about the connectivity and environment of magnetically active nuclei.
In the study of silyl compounds, ¹H, ¹³C, and ²⁹Si NMR are routinely employed. For tetrakis(dimethylsilyl)silane, the ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the silyl protons (Si-H). Variable-temperature ¹H and ²⁹Si solution-phase NMR studies have been reported for C(SiXMe₂)₄ (where X can be H, Cl, Br, I), which are structurally related to tetrakis(dimethylsilyl)silane. researchgate.net These studies reveal that at low temperatures, conformational isomers can be observed. researchgate.net For C(SiHMe₂)₄, a single C1-symmetric conformer is observed in solution at the temperatures of the NMR experiments. researchgate.net
While ¹H and ¹³C NMR can be complicated by the narrow chemical shift range for methylsilyl groups, ²⁹Si NMR is a particularly powerful tool for polysilanes due to the larger chemical shift dispersion of silicon nuclei in different chemical environments. mdpi.com There can be primary, secondary, tertiary, and quaternary silicon nuclei in branched polysilanes, each appearing at distinct chemical shifts. mdpi.com In the case of tetrakis(dimethylsilyl)silane, one would expect signals for the central silicon atom and the four equivalent peripheral silicon atoms. For the related compound, tetrakis(trimethylsilyl)silane (B1295357), the ²⁹Si NMR spectrum shows distinct signals for the central and peripheral silicon atoms. rsc.org
Table 1: Representative NMR Data for Silyl Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |
| Tetrakis(trimethylsilyl)silane | ¹H | 0.202 | J(²⁹Si, ¹H) = 6.6 | chemicalbook.com |
| Tris(trimethoxysilyl)acylsilanes | ²⁹Si | ~ -42 (Si(OMe)₃), ~ -107 (Si-C=O) | acs.org | |
| 1,4-Tetrakis(trimethylsilyl)-1,4-bisacylsilanes | ²⁹Si | ~ -11 (SiMe₃), ~ -30 (SiMe₂), ~ -70 (Si-C=O) | acs.orgsemanticscholar.org | |
| 1,3,6,8-Tetrakis(dimethylsilyl)pyrene | ¹H | 0.62 (d), 5.08 (sept) | J = 3.7 | rsc.org |
This table is for illustrative purposes and shows data for structurally related compounds to provide context for the types of NMR parameters observed in silyl chemistry.
For more complex silyl architectures, such as polysilane dendrimers, one-dimensional NMR spectra can become crowded and difficult to interpret. mdpi.comresearchgate.net In such cases, multidimensional NMR techniques like COSY, HSQC, and HMBC are indispensable for elucidating the complete molecular structure. nih.govomicsonline.org These techniques help to establish correlations between different nuclei (e.g., ¹H-¹H, ¹H-¹³C, ¹H-²⁹Si), allowing for the unambiguous assignment of all NMR signals and the confirmation of the molecular connectivity. nih.gov For instance, an ¹H/²⁹Si NMR shift-correlation experiment has been used to study C(SiXMe₂)₄ compounds. researchgate.net Two-dimensional NMR has been instrumental in revealing the irregular substitution patterns in some branched polysilanes. researchgate.net
Application of Advanced 1H, 13C, and 29Si NMR Techniques in Silyl Chemistry
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. capes.gov.brnih.gov For tetrakis(dimethylsilyl)silane, these techniques can be used to identify characteristic vibrations of the Si-H, Si-C, C-H, and Si-Si bonds.
The Si-H stretching vibration is typically observed in the IR and Raman spectra in the region of 2000-2200 cm⁻¹. For example, in tris(trimethylsilyl)silane, the Si-H stretching fundamental is clearly observed at 2052 cm⁻¹ in the IR spectrum and 2048 cm⁻¹ in the Raman spectrum. jkps.or.kr The Si-Si skeletal vibrations are expected to appear at lower frequencies and often have weak intensities in both IR and Raman spectra. jkps.or.kr The various C-H bending and stretching modes of the methyl groups will also be present. By comparing experimental spectra with theoretical calculations (e.g., using DFT), a complete vibrational assignment can be made, providing a detailed picture of the molecule's vibrational framework. nih.govjkps.or.kr
Table 2: Characteristic Vibrational Frequencies for Silyl Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Example | Reference |
| Si-H Stretch | 2000 - 2200 | Tris(trimethylsilyl)silane | jkps.or.kr |
| Si-O-Si Stretch | 500 - 600 | Alkoxysilanes | scirp.org |
| C=C Stretch | ~1620 - 1630 | Silole-containing polymers | researchgate.net |
| Si-Cl Stretch | ~355 - 368 | Tris(trimethylsilyl)silyl chloride | jkps.or.kr |
This table provides a general guide to characteristic vibrational frequencies in silyl compounds.
Mass Spectrometry Techniques (e.g., Q-TOF MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) MS, are particularly valuable for the analysis of novel or complex molecules like tetrakis(dimethylsilyl)silane. mdpi.comnih.govaxispharm.com
Q-TOF MS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. axispharm.com Furthermore, by inducing fragmentation of the parent ion, a tandem mass spectrum (MS/MS) is generated, which provides a fingerprint of the molecule's structure. mdpi.comaxispharm.com The fragmentation pathways of silyl compounds can be complex, but they provide crucial information about the strength of different bonds and the stability of various fragments. mdpi.com For instance, in the analysis of silyl organic compounds, ESI-FT-ICR-MS/MS has been used to propose detailed fragmentation pathways. mdpi.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate bond lengths, bond angles, and conformational information.
While a crystal structure for tetrakis(dimethylsilyl)silane itself is not readily found in the searched literature, XRD has been successfully applied to many related and more complex polysilanes and silyl compounds. researchgate.netmdpi.com For example, the well-defined molecular nature of polysilane dendrimers has allowed for detailed structural studies using single-crystal X-ray crystallography. mdpi.com Similarly, the structures of C(SiXMe₂)₄ (X = Cl, Br) have been investigated, revealing the presence of different conformers. researchgate.net If suitable crystals of tetrakis(dimethylsilyl)silane could be grown, XRD would provide an unambiguous determination of its solid-state structure, confirming the tetrahedral arrangement around the central silicon atom and providing precise details about the conformation of the dimethylsilyl groups.
Specialized Spectroscopic Techniques for Investigating Electronic and Charge Transfer Phenomena
The unique electronic properties of polysilanes, which arise from σ-conjugation along the silicon backbone, can be investigated using specialized spectroscopic techniques. illinois.edu UV-Vis spectroscopy is a primary tool for probing the electronic transitions in these systems. Alkyl-substituted polysilanes typically exhibit strong electronic transitions in the 300-310 nm region. illinois.edu
For tetrakis(dimethylsilyl)silane, while it is not a long-chain polymer, the interaction between the silicon atoms could give rise to interesting electronic properties. The electronic and charge-transfer properties of silyl-substituted aromatic compounds have been studied, revealing interactions between the silyl groups and the π-system. rsc.orgmdpi.comacs.org For example, silyl groups can act as electron-donating groups. rsc.org Techniques like UV-Vis and fluorescence spectroscopy, coupled with theoretical calculations, can provide insights into the HOMO-LUMO gap and the nature of electronic excitations in tetrakis(dimethylsilyl)silane. acs.org Furthermore, the study of charge-transfer complexes, for instance with tetracyanoethylene, can reveal the electron-donating ability of the molecule. rsc.org The potential for intramolecular charge transfer in related systems has also been explored, which could be relevant for understanding the electronic behavior of tetrakis(dimethylsilyl)silane. mdpi.comacs.org
Time-Resolved Microwave Conductivity Measurements
Time-Resolved Microwave Conductivity (TRMC) is a non-contact, time-resolved experimental technique used to probe the electronic properties of semiconducting materials. It is particularly valuable for measuring the mobility of charge carriers (electrons and holes) generated by a pulse of high-energy radiation, such as a laser. The technique monitors the change in microwave power absorption by a sample as a function of time after photoexcitation, which is proportional to the product of the number of charge carriers and their mobilities.
While direct TRMC measurements on Tetrakis(dimethylsilyl)silane are not extensively reported in the literature, studies on structurally related oligosilanes and polysilylenes provide significant insights into the expected charge transport characteristics. Research on star-shaped compounds with a central silicon core, such as tetrakis[(ethylterthiophenyl)-dimethylsilyl]silane, has demonstrated the utility of TRMC in determining hole mobility. nih.govlibretexts.org For instance, a derivative, tris[(ethylterthiophenyl)dimethylsilyl]methylsilane, exhibited an intrinsic intramolecular hole mobility of 8 x 10⁻² cm²/Vs as determined by TRMC measurements. nih.govlibretexts.org This high mobility is attributed to the significant σ-π interaction within the molecule. nih.govlibretexts.org
Furthermore, studies on various polysilylenes have established a direct relationship between the polymer backbone conformation and charge carrier mobilities, with values ranging from 10⁻⁷ to 10⁻⁵ m²/(V s). An increase in conformational disorder generally leads to a decrease in charge carrier mobility.
| Compound/Material Class | Measured Mobility (cm²/Vs) | Measurement Technique | Reference |
| tris[(ethylterthiophenyl)dimethylsilyl]methylsilane | 8 x 10⁻² (intramolecular) | TRMC | nih.govlibretexts.org |
| tetrakis[(ethylterthiophenyl)-dimethylsilyl]silane | 2.0 x 10⁻⁴ (field-effect) | Thin-Film Transistor | nih.govlibretexts.org |
| Poly(di-n-decylsilylene) | 4 x 10⁻¹ | PR-TRMC | |
| Poly(hexylmethylsilylene) (amorphous) | 2 x 10⁻³ | PR-TRMC |
Note: PR-TRMC refers to Pulse-Radiolysis Time-Resolved Microwave Conductivity.
UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are fundamental tools for investigating the electronic transitions in molecules. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organosilanes, the relevant electronic transitions primarily involve σ-electrons in the silicon backbone.
In simple, non-conjugated oligosilanes, the absorption of UV radiation corresponds to σ -> σ* transitions, where an electron is excited from a bonding (σ) to an anti-bonding (σ*) molecular orbital of the Si-Si bonds. libretexts.org The energy of this transition, and thus the wavelength of maximum absorption (λ_max), is sensitive to the extent of σ-delocalization along the silicon chain. Longer chains and certain conformations lead to a decrease in the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maximum.
The introduction of silyl groups onto chromophores like thiophene (B33073) or pyrene (B120774) is known to cause a bathochromic shift in the absorption and emission spectra. For example, 2,3,4,5-tetrakis(dimethylsilyl)thiophene shows altered electronic properties compared to unsubstituted thiophene due to the influence of the dimethylsilyl groups. Similarly, silyl-substituted pyrenes exhibit a red shift in their absorption maxima. researchgate.net
The electronic transitions in Tetrakis(dimethylsilyl)silane would be dominated by the σ -> σ* transitions within the Si-Si frameworks. Given the relatively short Si-Si chain lengths within each branch, the absorption maximum is expected to be in the deep UV region, likely below 250 nm. Emission from such a molecule, if any, would likely be weak and also in the UV region, originating from the relaxation of the excited state. The presence of any impurities or chromophoric groups would, of course, lead to additional absorption bands at longer wavelengths.
The following table provides a summary of the types of electronic transitions observed in organosilanes and their typical absorption regions.
| Type of Transition | Involved Orbitals | Typical Wavelength Range (nm) | Notes |
| σ -> σ | Si-Si bonding and anti-bonding | < 250 | Characteristic of oligosilanes and polysilanes. Position depends on chain length and conformation. |
| n -> σ | Non-bonding and Si-X anti-bonding | Variable | Can occur if heteroatoms with lone pairs (e.g., O, N) are present in the molecule. |
| σ -> π* / π -> σ | Si-C bonding and π of an attached chromophore | Variable | Occurs in silyl-substituted aromatic or unsaturated systems. |
| π -> π* | π-bonding and anti-bonding of a chromophore | > 250 | Dominant transition in attached aromatic or unsaturated groups. |
Applications of Tetrakis Dimethylsilylsilane in Advanced Chemical Synthesis
Precursor Chemistry for Silicon-Containing Polymers and Oligomers
The reactive Si-H bonds and the tetrahedral arrangement of functional groups in tetrakis(dimethylsilyl)silane make it a valuable building block for a variety of silicon-based polymers and oligomers. These materials are of significant interest due to their unique thermal, mechanical, and optical properties.
Synthesis of Polysiloxanes and Related Siloxane Dendrimers/Hyperbranched Systems
While the closely related compound, tetrakis(dimethylsiloxy)silane (B1631252) [Si(OSiH(CH3)2)4], is extensively used as a core molecule for the synthesis of siloxane dendrimers and hyperbranched polysiloxanes, direct evidence for the use of tetrakis(dimethylsilyl)silane in the formation of polysiloxanes is less documented in readily available literature. mdpi.comcfmats.comlookchem.com The synthesis of dendrimers from tetrakis(dimethylsiloxy)silane often involves a multi-step process, starting with the reaction of tetraethoxysilane and dimethylethoxysilane (B79849) to form the Si-H terminated core. lookchem.com This core is then further functionalized, for example, by reaction with allylglycidylether in the presence of a catalyst. lookchem.com
Hyperbranched polysiloxanes are also readily synthesized using polyfunctional monomers through methods like the Piers-Rubinsztajn reaction, which involves the condensation of alkoxysilanes with hydrosilanes. google.com While tetrakis(dimethylsiloxy)silane is a suitable candidate for such reactions, specific studies detailing the use of tetrakis(dimethylsilyl)silane for this purpose are not prominent.
Formation of Polycarbosilanes and Hybrid Organic-Inorganic Polymers
Tetrakis(dimethylsilyl)silane and its carbon-centered analogue, tetrakis(dimethylsilyl)methane, have been utilized as branching substrates in the synthesis of hybrid single-atom liquid crystal materials. researchgate.net These materials represent a class of hybrid organic-inorganic polymers where mesogenic terminal alkenes are attached to the central core via hydrosilylation. researchgate.net This demonstrates the utility of the tetrakis(dimethylsilyl)silane core in creating well-defined, branched hybrid polymers.
Furthermore, a related compound, 1,2,4,5-tetrakis(dimethylsilyl)benzene (B11947573), undergoes a platinum complex-catalyzed dehydrogenative double silylation reaction with cyclic diynes to produce ladder polymers. researcher.liferesearchgate.net This reaction highlights the potential of using multi-silyl functionalized cores for the synthesis of rigid, thermally stable polycarbosilanes. The synthesis of hyperbranched polycarbosilanes can also be achieved through UV-activated or thermally activated polymerization of suitable monomers. mdpi.com
| Polymer Type | Monomers/Reactants | Synthetic Method | Key Findings |
| Hybrid Liquid Crystals | Tetrakis(dimethylsilyl)silane, mesogenic terminal alkenes | Hydrosilylation | Forms novel class of hybrid liquid crystals with a tetrahedral silicon center. researchgate.net |
| Ladder Polycarbosilanes | 1,2,4,5-Tetrakis(dimethylsilyl)benzene, cyclic diynes | Platinum-catalyzed dehydrogenative double silylation | Produces thermally stable and potentially conductive ladder polymers. researcher.lifersc.org |
| Hyperbranched Polycarbosilanes | ABn monomers (e.g., methyldiethynylsilane) | Hydrosilylation polymerization | Creates highly branched, air- and moisture-stable polymers. acs.org |
This table provides examples of polycarbosilane and hybrid polymer synthesis using tetrakis(dimethylsilyl)silane or its close structural analogs.
Silicon-Based Precursors for Advanced Ceramic Materials
Tetrakis(dimethylsilyl)silane is identified as a precursor for the generation of silicon carbide (SiC) materials. nasa.gov The conversion of organosilicon polymers into ceramic materials through pyrolysis is a well-established method that offers advantages over traditional powder processing, such as lower processing temperatures and the ability to form complex shapes. illinois.edu
The pyrolysis of polycarbosilanes, which can be synthesized from precursors like tetrakis(dimethylsilyl)silane, is a common route to SiC. acs.orgmdpi.com The process generally involves the thermal decomposition of the polymer, leading to the formation of an amorphous silicon carbide, which can then crystallize at higher temperatures. For instance, the pyrolysis of dichlorodimethylsilane (B41323) in a hydrogen atmosphere, which produces various chlorosilanes, ultimately leads to the deposition of silicon, which can then react with methane (B114726) to form silicon carbide. nasa.govosti.govresearchgate.net While specific studies detailing the pyrolysis mechanism and the properties of SiC derived directly from tetrakis(dimethylsilyl)silane are not extensively reported, the general principles of preceramic polymer conversion apply.
| Precursor | Ceramic Material | Conversion Method | Potential Advantages |
| Tetrakis(dimethylsilyl)silane | Silicon Carbide (SiC) | Pyrolysis | Precursor for high-temperature and high-strength ceramic applications. nasa.gov |
| Polycarbosilanes | Silicon Carbide (SiC) | Pyrolysis | Allows for the formation of SiC fibers and matrices for composites. acs.orgmdpi.com |
This table summarizes the use of tetrakis(dimethylsilyl)silane as a precursor for advanced ceramic materials.
Role in Catalysis and Catalytic Scaffolds
The unique electronic and steric properties of silicon-containing molecules have led to their exploration in the field of catalysis, both as ligands for transition metals and as potential catalysts themselves.
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
Silyl (B83357) ligands are known to be of significant interest in transition metal coordination chemistry due to their strong trans-influence, which can create electron-rich metal centers that are active in catalysis. researchgate.net Multidentate silyl ligands, including pincer and scorpionate types, have been developed to precisely control the reactivity of transition metal complexes. researchgate.net The synthesis of transition metal silyl complexes can be achieved through various methods, including the reaction of silyl halides with metal carbonylates or the oxidative addition of hydrosilanes to low-valent metal complexes. wikipedia.org
However, specific research detailing the use of tetrakis(dimethylsilyl)silane as a multidentate ligand for transition metal complexes is not readily found in the existing literature. While the four Si-H groups present a potential for coordination, the steric bulk of the molecule might pose challenges for the formation of stable complexes. Further research is needed to explore the coordination chemistry of tetrakis(dimethylsilyl)silane and its potential in designing novel catalytic systems.
Exploration of Tetrakis Dimethylsilylsilane as a Catalyst or Co-catalyst Component
There is limited direct evidence in the scientific literature of tetrakis(dimethylsilyl)silane acting as a primary catalyst or a co-catalyst for chemical transformations. Some related research indicates that other silicon compounds can be involved in catalytic processes. For example, tetrakis(dimethylsiloxy)silane has been described as an effective catalyst for the ring-opening polymerization of certain functional groups. biosynth.com Additionally, the dehydrogenative coupling of silanes to form polysilanes is a reaction that generally requires a catalyst, with various transition metal complexes and even some metal oxides being effective. wikipedia.org
While the Si-H bonds in tetrakis(dimethylsilyl)silane could potentially participate in catalytic cycles, such as hydrosilylation, these reactions are typically catalyzed by transition metal complexes. mdpi.com There is a clear need for further investigation to determine if tetrakis(dimethylsilyl)silane can exhibit any intrinsic catalytic activity or act as a co-catalyst in conjunction with other species.
Development of Advanced Materials with Defined Architectures (Focus on Synthetic Strategy)
Tetrakis(dimethylsilyl)silane, with its central silicon atom and four reactive dimethylsilyl (–SiMe₂H) arms, serves as a versatile building block for the creation of complex, well-defined molecular architectures. chemimpex.com Its tetrahedral symmetry and the presence of reactive Si-H bonds make it an ideal core for synthesizing star-shaped molecules and hybrid materials. The primary synthetic strategy employed is the hydrosilylation reaction, where the Si-H groups readily add across carbon-carbon double or triple bonds in the presence of a catalyst, typically a platinum complex. This allows for the precise attachment of functional organic "arms" to the central silicon core, leading to materials with tailored properties for applications in liquid crystals and optoelectronics. researchgate.netgoogle.com
Synthesis of Hybrid Liquid Crystal Materials
The unique tetrahedral structure of tetrakis(dimethylsilyl)silane has been exploited to create a novel class of hybrid liquid crystal materials. researchgate.net In this synthetic approach, the silane (B1218182) acts as a central, non-mesogenic core to which multiple liquid crystalline units (mesogens) are attached. This strategy allows for the development of low-molecular-weight liquid crystal compounds where mesogens are tethered to a single silicon atom via flexible spacers. researchgate.net
The key synthetic step is the hydrosilylation of mesogenic terminal alkenes. Research has demonstrated the successful synthesis of these materials by reacting tetrakis(dimethylsilyl)silane with specific mesogenic compounds containing terminal alkenyl groups. The reaction involves the addition of the four Si-H bonds of the silane core across the double bonds of the mesogenic alkenes, resulting in a star-like molecule with a central silicon atom and four mesogen-containing arms. researchgate.net
Research Findings:
Detailed studies have utilized specific mesogenic terminal alkenes to synthesize these hybrid materials. The general reaction scheme involves the platinum-catalyzed addition of Si(SiMe₂H)₄ to the alkene.
Reactants:
Core: Tetrakis(dimethylsilyl)silane [Si(SiMe₂H)₄]
Mesogenic Alkenes:
4'-methoxy-phenyl-4-(alkenyloxy)benzoates
4'-cyano-4-(10-undecenyloxy)stilbene researchgate.net
The resulting molecules are characterized as having a central silicon-containing layer, which is sandwiched between the mesogenic groups. These structures have been shown to exhibit smectic phases, a type of liquid crystal phase where molecules are arranged in layers. researchgate.net
| Component | Chemical Example | Role in Synthesis | Key Reaction |
|---|---|---|---|
| Central Core | Tetrakis(dimethylsilyl)silane | Provides a tetrahedral branching center. | Platinum-catalyzed Hydrosilylation |
| Mesogenic Arm | 4'-cyano-4-(10-undecenyloxy)stilbene | Acts as the liquid crystalline functional unit. |
Construction of Star-shaped Molecules for Optoelectronic Research (focus on synthesis)
Star-shaped molecules (SSMs) are a class of branched compounds with a central core and three or more linear chains or "arms." researchgate.net They have attracted significant interest for applications in optoelectronics due to their unique properties compared to linear analogues. researchgate.netrsc.org Tetrakis(dimethylsilyl)silane provides an excellent foundation for a silicon-cored SSM, where functional arms can be attached to create materials for use in photovoltaic and electrochromic devices. researchgate.netrsc.org
The synthesis of these molecules focuses on building out from the tetrakis(dimethylsilyl)silane core. A common strategy involves a multi-step process:
Functionalization of the Core: The initial step is often to modify the Si-H groups on the tetrakis(dimethylsilyl)silane core to introduce a more suitable reactive group for subsequent coupling reactions. For instance, the core can be halogenated.
Coupling Reactions: The functionalized arms, which are typically conjugated organic molecules with specific electronic properties, are then attached to the modified core using cross-coupling reactions. Common methods include the Sonogashira or Stille coupling reactions. rsc.org
Research Findings:
A specific example is the synthesis of pyrene-containing SSMs, which have shown high potential as photovoltaic materials. rsc.org
Synthesis of the Precursor: The synthesis starts with a modified core, such as tris[(bromobithiophenyl)dimethylsilyl]methylsilane. This precursor is prepared by functionalizing a related silane core.
Coupling Reaction: This precursor is then reacted with ethynylpyrene via a Sonogashira coupling reaction. rsc.org
This synthetic route produces a star-shaped molecule with a flexible organosilicon core and pyrene-terminated arms. The organosilicon core enhances the solubility of the final compound in common organic solvents by reducing intermolecular π-stacking, which is a significant advantage for material processing and device fabrication. rsc.org The resulting SSMs are promising candidates for transistor and photovoltaic applications. rsc.org
| Synthetic Step | Description | Example Reaction/Compound | Purpose |
|---|---|---|---|
| Core Selection | Utilizing a tetrahedral silicon-based molecule. | Tetrakis(dimethylsilyl)silane or a derivative. | Forms the central scaffold of the star-shaped molecule. |
| Core Functionalization | Modifying the core to prepare it for arm attachment. | Creation of a halogenated precursor like tris[(bromobithiophenyl)dimethylsilyl]methylsilane. | Introduces reactive sites for cross-coupling. |
| Arm Attachment | Coupling of functional organic arms to the core. | Sonogashira coupling with ethynylpyrene. | Adds the optoelectronically active components. |
Future Directions and Emerging Research Avenues for Tetrakis Dimethylsilylsilane Chemistry
Novel Synthetic Methodologies and Process Intensification
The synthesis of highly branched organosilanes like tetrakis(dimethylsilyl)silane is crucial for their broader application. While detailed, high-yield syntheses for tetrakis(dimethylsilyl)silane are not as established as for its per-methylated analogue, tetrakis(trimethylsilyl)silane (B1295357), existing methods for related compounds provide a clear path forward. The established synthesis for tetrakis(trimethylsilyl)silane involves the reductive coupling of silicon tetrachloride and trimethylsilyl (B98337) chloride with lithium metal. wikipedia.org A similar strategy, reacting a silicon tetrahalide with a dimethylsilyl halide in the presence of an alkali metal, represents a foundational approach.
Alternative, though less detailed, synthetic routes have been suggested, such as the reaction between dimethylsilicon dichloride and dimethylsilane. chembk.com Another proposed method involves the reaction of tris(dimethylsilyl)methyllithium with a suitable silicon electrophile, drawing parallels from the synthesis of related carbosilanes. acs.org
A significant future direction lies in process intensification , which aims to make chemical manufacturing safer, more efficient, and more sustainable. unito.itfrontiersin.org Traditional batch syntheses of organosilanes can be hazardous and inefficient. researchgate.net The adoption of continuous flow reactors offers substantial advantages, including superior heat and mass transfer, which is critical for managing highly exothermic reactions common in organosilicon synthesis. unito.itfrontiersin.org Technologies such as microreactors and silicon carbide heat exchanger reactors are ideal candidates for intensifying hydrosilylation and other silane (B1218182) transformations, promising better reaction control, reduced waste, and improved safety. researchgate.net Future research will likely focus on adapting these intensified processes for the large-scale, high-purity production of tetrakis(dimethylsilyl)silane.
| Synthetic Analogy | Reactants | Reagents | Product |
| Reductive Coupling wikipedia.org | SiCl₄, Me₃SiCl | Li Metal | Si(SiMe₃)₄ |
| Halosilane Reaction chembk.com | Me₂SiCl₂, Me₂SiH₂ | (Not specified) | Si(SiMe₂H)₄ |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
Understanding the intricate reaction mechanisms of tetrakis(dimethylsilyl)silane is paramount for optimizing its reactivity and designing new applications. The synergy between advanced experimental techniques and high-level computational modeling is proving indispensable in this regard.
Lewis acid-catalyzed skeletal rearrangements of polysilanes, for example, are believed to proceed through fleeting cationic intermediates (silylium ions). uni-oldenburg.de Modern research combines low-temperature NMR spectroscopy to detect these transient species with computational studies to model their structures, energies, and interconversion pathways. uni-oldenburg.demdpi.com This combined approach has been successfully applied to understand complex processes like the Piers-Rubinsztajn reaction, which involves hydride transfer between silane and borane (B79455) species. mdpi.com
For tetrakis(dimethylsilyl)silane, this dual strategy can elucidate the mechanisms of:
Hydrosilylation: Determining the precise nature of catalyst-silane interactions and the transition states for Si-H bond addition across double or triple bonds.
Dehydrogenative Coupling: Modeling the energetics of Si-H bond activation and subsequent Si-Si or Si-heteroatom bond formation. acs.org
Radical Reactions: Calculating Si-H bond dissociation energies to predict the efficiency of tetrakis(dimethylsilyl)silane as a radical-based reducing agent. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to map potential energy surfaces and predict reaction outcomes, guiding experimental work toward more efficient and selective transformations. researchgate.net
Rational Design of New Silicon-Based Architectures with Tailored Reactivity
The tetra-functionality of tetrakis(dimethylsilyl)silane makes it an ideal core molecule for the rational design and synthesis of complex, three-dimensional silicon-based structures. chemimpex.com Its four Si-H bonds serve as reactive sites for building hyperbranched polymers, dendrimers, and novel hybrid materials. researchgate.netmdpi.com
A prime example is its use as a branching substrate in the synthesis of hybrid liquid crystal materials. researchgate.net Through hydrosilylation reactions, mesogenic groups can be attached to the four dimethylsilyl termini, creating highly ordered, multi-podal liquid crystalline compounds. researchgate.net Similarly, its close analogue, tetrakis(dimethylsiloxy)silane (B1631252), acts as a cross-linking agent to create fast-curing silicone resins and spirocyclosiloxanes, demonstrating the architectural utility of such Q-type (SiO₄/₂) cores. mdpi.comcfmats.com
The future in this area lies in creating precisely tailored molecular architectures:
Polysilane Dendrimers: Using tetrakis(dimethylsilyl)silane as a central core, successive generations of branched silyl (B83357) groups can be added, leading to the formation of well-defined polysilane dendrimers with unique photophysical properties. mdpi.com
Hyperbranched Polymers: Controlled polymerization from the tetrakis(dimethylsilyl)silane core can produce hyperbranched polymers with a high density of functional groups and low viscosity compared to linear analogues. mdpi.com
Core-Shell Nanomaterials: The molecule can serve as a stable silicon source for creating core-shell structures, where the central Si(SiMe₂H)₄ unit is encapsulated by other materials, or used as a precursor for semiconductor materials. chemimpex.com
These tailored architectures are being explored for applications in advanced coatings, sealants, and as key components in semiconductor manufacturing. chemimpex.com
| Architectural Type | Precursor/Core | Key Reaction | Potential Application |
| Hybrid Liquid Crystals researchgate.net | Tetrakis(dimethylsilyl)silane | Hydrosilylation | Display Technologies |
| Silicone Resins mdpi.com | Tetrakis(dimethylsiloxy)silane | Piers-Rubinsztajn Reaction | Hydrophobic Coatings |
| Polysilane Dendrimers mdpi.com | SiCl₄ (analogue) | Reductive Coupling | Photovoltaics, Nanolithography |
Exploration of Tetrakis(dimethylsilyl)silane in Emerging Catalytic Transformations
The four reactive Si-H bonds in tetrakis(dimethylsilyl)silane offer significant potential for its use in a variety of emerging catalytic transformations, both as a reagent and potentially as a ligand precursor.
One established application is its role as a free-radical reducing agent . researchgate.net For model substrates like organic bromides, all four Si-H bonds have been shown to be effective in radical chain reduction processes initiated by UV radiation. researchgate.net Furthermore, the related compound tetrakis(dimethylsiloxy)silane is known to be a mild and selective reducing agent. gelest.com
The most promising area for future exploration is in metal-catalyzed hydrosilylation and dehydrogenative coupling reactions.
Catalytic Hydrosilylation: Platinum complexes are widely used to catalyze the addition of Si-H bonds across unsaturated C-C bonds. google.commdpi.com Using tetrakis(dimethylsilyl)silane in such reactions could allow for the cross-linking of polymers or the synthesis of multi-functionalized molecules in a single step.
Dehydrogenative Coupling: This powerful method forms Si-Si, Si-O, Si-N, or Si-C bonds with the liberation of hydrogen gas. acs.orgnih.gov Catalysts based on iridium, ruthenium, and other transition metals can activate the Si-H bonds of tetrakis(dimethylsilyl)silane to react with a wide range of substrates, including diynes, diols, and amines, to form novel silicon-containing polymers and materials. acs.orgresearcher.life
Future research will focus on developing catalysts that can selectively activate one, two, three, or all four of the Si-H bonds, enabling a high degree of control over the final product structure. This selectivity would unlock its potential in cascade reactions and the synthesis of precisely defined macromolecular structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
